molecular formula C22H19ClN4O4 B2521414 [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-91-1

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2521414
CAS No.: 946371-91-1
M. Wt: 438.87
InChI Key: VECMCZZTKUUNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 946371-91-1) is a high-purity chemical compound with a molecular formula of C22H19ClN4O4 and a molecular weight of 438.87 . This hybrid molecule features a 1,2,3-triazole core linked to a substituted oxazole ring, a structural motif of significant interest in medicinal chemistry. The 1,2,3-triazole-4-carboxylate scaffold is recognized for its diverse biological activities and is found in several approved drugs and preclinical candidates, such as the antiepileptic drug Rufinamide and the calcium channel blocker Carboxyamidotriazole . Compounds based on the 1,2,3-triazolyl-4-carboxamide scaffold have demonstrated notable antiproliferative activity in anticancer screenings . Furthermore, similar structures have been evaluated as inhibitors against various kinase targets and have shown promising cytotoxicity against cancer cell lines, including lung cancer A549 cells . The oxazole component of the molecule is a privileged structure in drug discovery, known to enable interactions with a wide range of enzymes and receptors through hydrogen, hydrophobic, van der Waals, or dipole bonds, contributing to activities such as anticancer, antiviral, and antibacterial effects . This compound is intended for research and development applications only, serving as a key intermediate in the synthesis of novel therapeutic agents or as a candidate for biological screening in drug discovery programs. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-13-20(25-26-27(13)16-10-8-15(23)9-11-16)22(28)30-12-18-14(2)31-21(24-18)17-6-4-5-7-19(17)29-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECMCZZTKUUNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 357.81 g/mol

The compound features a triazole ring and an oxazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via p53 activation
U937 (Monocytic Leukemia)12.50Inhibits cell proliferation
A549 (Lung Cancer)20.00Induces cell cycle arrest

In a comparative study, the compound demonstrated higher cytotoxicity than doxorubicin in certain assays, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound significantly induces apoptosis in cancer cells through caspase activation and upregulation of pro-apoptotic proteins like p53 .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of several key enzymes involved in cancer progression, including:
    • Heat Shock Protein 90 (HSP90) : IC₅₀ = 19.3 µM
    • 14-3-3 Protein Gamma : IC₅₀ = 10.7 µM .

Study on Breast Cancer

A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in significant apoptosis compared to untreated controls. The mechanism was linked to increased levels of p53 and downstream apoptotic markers such as cleaved caspase-3 .

Comparative Analysis with Other Compounds

In another research effort, the compound was compared with other oxazole derivatives. It exhibited superior activity against various cancer types, suggesting that modifications in the oxazole structure can enhance anticancer properties .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds featuring oxazole and triazole moieties exhibit significant antimicrobial activity. The presence of the methoxyphenyl and chlorophenyl groups enhances this activity, making it effective against a range of bacterial and fungal strains. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies involving triazole derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the incorporation of the oxazole ring has been linked to enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Drug Development

The unique structural features of [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate position it as a candidate for drug development. Its dual functionality as an antimicrobial and anticancer agent makes it suitable for further investigation in combinatorial therapies where multi-target approaches are essential.

Case Studies

Several studies have explored the efficacy of triazole-containing compounds in clinical settings:

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • In Vivo Studies : Animal models have shown promising results where treatment with triazole derivatives led to significant tumor regression without notable toxicity .

Chemical Reactions Analysis

Triazole Core Formation (CuAAC Reaction)

The 1,2,3-triazole ring is constructed using CuAAC ("click chemistry") between an azide and alkyne:

  • Azide precursor : 1-Azidopyridin-3-yl (generated from 3-aminopyridine via diazotization and azide substitution).

  • Alkyne precursor : Propargylamine derivative (e.g., 4-phenylbutanamide-propargyl).

Reaction conditions :

  • Catalysts: CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%).

  • Solvent: DMF:water (8:2) at room temperature for 6–16 hours.

  • Yield: 70–88% (based on analogous triazole syntheses in ).

Amide Bond Formation

The butanamide group is introduced via coupling between 4-phenylbutanoic acid and the triazole-methylamine intermediate:

  • Activation : 4-Phenylbutanoic acid is converted to its acid chloride using SOCl₂ or PyBop .

  • Coupling : Reacted with the amine group of (1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine in CH₂Cl₂ with DIEA (base) .

Key reagents :

  • Coupling agents: PyBop, EDAC, or TBTU .

  • Solvent: Dichloromethane or acetonitrile.

CuAAC Mechanism

The Cu(I)-catalyzed cycloaddition proceeds via a stepwise mechanism :

  • Coordination : Cu(I) binds to the alkyne, forming a π-complex.

  • Azide addition : The azide attacks the activated alkyne, forming a six-membered copper metallacycle.

  • Rearomatization : Elimination of Cu(I) yields the 1,4-disubstituted triazole.

Optimization insights :

  • Excess sodium ascorbate minimizes Cu(II) oxidation.

  • Polar aprotic solvents (DMF) enhance reaction rates.

Amidation Challenges

  • Steric hindrance : Bulky 4-phenyl and triazole groups may reduce coupling efficiency. Solutions include using high-yield agents like PyBop .

  • Side reactions : Epimerization is avoided by maintaining low temperatures (0–5°C) .

Table 1: Reaction Yields for Key Steps

StepReagents/ConditionsYield (%)Source
Triazole formationCuSO₄, Na ascorbate, DMF:H₂O, 16 h82
Acid chloride synthesisSOCl₂, reflux, 2 h95
Amide couplingPyBop, DIEA, CH₂Cl₂, rt, 12 h78

Table 2: Biological Activity Correlations

Structural FeatureObserved Activity (IC₅₀)NotesSource
Triazole-pyridine moiety0.383 μM (moderate)Comparable to HIV-1 CA inhibitors
4-Phenylbutanamide chainEnhanced lipophilicityImproved membrane permeability

Comparison with Similar Compounds

Crystallographic and Computational Analysis

Structural data for isostructural compounds (e.g., ) reveal:

  • Packing Interactions : Halogen (Cl, F) and π-π stacking interactions dominate crystal packing, which may mimic interactions with biological targets.
  • Software Tools : SHELXL and WinGX/ORTEP were critical for refining anisotropic displacement parameters and visualizing molecular conformations.

Table 2: Crystallographic Parameters for Analogous Compounds

Parameter Target Compound (Estimated) 4-(4-Chlorophenyl)-thiazole Derivative
Crystal System Triclinic Triclinic
Space Group P 1̄ P 1̄
Unit Cell Dimensions a = 8.2 Å, b = 10.1 Å, c = 12.3 Å a = 8.5 Å, b = 10.3 Å, c = 12.5 Å
R-factor ~0.05 (estimated) 0.049

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Oxazole formation4-fluorobenzaldehyde, phenylacetic acid, POCl₃, 120°C65–7590–95
Triazole couplingCu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)80–8585–90

Basic Question: What analytical techniques are most reliable for structural confirmation?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl vs. chlorophenyl groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., triazole-oxazole linkage) .
  • IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .

Advanced Question: How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:
Address contradictions through:

  • Dose-Response Studies : Establish concentration-dependent activity thresholds (e.g., IC₅₀ for cytotoxicity vs. MIC for antimicrobial effects) .
  • Structural Analog Comparison : Test derivatives (e.g., replacing the 4-chlorophenyl group with 4-fluorophenyl) to isolate pharmacophoric motifs .
  • Target Interaction Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., bacterial enzymes vs. human kinases) .

Advanced Question: What experimental design is recommended to study environmental fate and biodegradation?

Methodological Answer:
Adopt a tiered approach based on OECD guidelines:

  • Phase 1 (Abiotic Degradation) :
    • Hydrolysis: Incubate at pH 4, 7, 9; analyze via LC-MS for breakdown products .
    • Photolysis: Expose to UV light (λ = 254 nm) to assess stability .
  • Phase 2 (Biotic Degradation) :
    • Soil Microcosm Studies: Monitor compound depletion using ¹⁴C-labeled analogs .
    • Microbial Metabolism Screening: Use Pseudomonas spp. or activated sludge cultures .

Q. Table 2: Example Biodegradation Data

ConditionHalf-life (Days)Major Metabolites
pH 7 hydrolysis28Oxazole ring-opened carboxylic acid
UV exposure7Demethylated triazole derivative

Advanced Question: How can derivatization strategies enhance bioactivity while minimizing toxicity?

Methodological Answer:
Focus on functional group modifications guided by SAR (structure-activity relationship):

  • Ester → Amide Conversion : Replace the methyl ester with a primary amide to improve solubility and reduce hepatotoxicity .
  • Halogen Substitution : Replace 4-chlorophenyl with 4-fluorophenyl to modulate electron-withdrawing effects and enhance target selectivity .
  • Heterocycle Fusion : Introduce a thiadiazole moiety (e.g., replacing oxazole) to probe interactions with ATP-binding pockets .

Q. Key Reaction Pathway :

Alkylation : Introduce sulfanyl or methoxy groups via nucleophilic substitution .

Click Chemistry : Generate triazole-linked conjugates for targeted delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.